Cas no 851092-61-0 (4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate)

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate structure
851092-61-0 structure
Product name:4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate
CAS No:851092-61-0
MF:C23H17BrN2O4S
MW:497.361083745956
CID:6130737
PubChem ID:4599314

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate Chemical and Physical Properties

Names and Identifiers

    • 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate
    • 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate
    • Benzoic acid, 4-bromo-, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl ester
    • [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-bromobenzoate
    • HMS1819A12
    • CHEMBL1454383
    • AKOS001797117
    • F0605-0319
    • C263-0283
    • 851092-61-0
    • NCGC00106705-01
    • Inchi: 1S/C23H17BrN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3
    • InChI Key: XRSLDLGBPCVGTC-UHFFFAOYSA-N
    • SMILES: C(OC1N(C2=CC=CC=C2)N=C(C)C=1S(C1=CC=CC=C1)(=O)=O)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 496.00924g/mol
  • Monoisotopic Mass: 496.00924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 86.6Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 683.2±55.0 °C(Predicted)
  • pka: -5.75±0.10(Predicted)

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0605-0319-1mg
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate
851092-61-0 90%+
1mg
$54.0 2023-05-17

Additional information on 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate

Introduction to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate (CAS No. 851092-61-0) and Its Applications in Modern Chemical Biology

The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate, identified by its CAS number 851092-61-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular imaging. The presence of multiple functional groups, including a benzenesulfonyl moiety, a brominated benzoate group, and a pyrazole core, makes it a versatile scaffold for designing novel bioactive molecules.

In recent years, the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has emerged as a critical area of research in medicinal chemistry. The pyrazole core of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate is particularly noteworthy, as it has been shown to exhibit binding affinity to various PPIs. This property is attributed to the ability of the pyrazole ring to engage in hydrogen bonding and hydrophobic interactions with target proteins, thereby modulating their activity. Such interactions are pivotal in numerous biological pathways, making this compound a promising candidate for therapeutic intervention.

Moreover, the benzenesulfonyl group appended to the pyrazole scaffold enhances the compound's solubility and bioavailability, which are crucial factors for its pharmacological efficacy. Additionally, the brominated benzoate moiety introduces a site for further chemical modification, enabling the synthesis of derivatives with tailored biological properties. These modifications can be strategically employed to optimize binding affinity, selectivity, and metabolic stability, thereby improving the overall drug-like profile of the compound.

Recent studies have highlighted the role of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate in modulating inflammatory pathways. In particular, its ability to inhibit the activity of key enzymes involved in cytokine production has been demonstrated in preclinical models. This finding aligns with the growing interest in developing anti-inflammatory agents that target novel molecular mechanisms. The compound's structure allows it to interact with inflammatory signaling cascades without eliciting significant off-target effects, making it a valuable tool for investigating disease pathogenesis and therapeutic strategies.

Another area where this compound has shown promise is in the field of neurobiology. The pyrazole scaffold is known to interact with various neurotransmitter receptors and ion channels, suggesting potential applications in treating neurological disorders. For instance, studies have indicated that derivatives of this compound may exhibit properties similar to those of selective serotonin reuptake inhibitors (SSRIs), which are widely used for managing depression and anxiety disorders. Further research is warranted to explore these possibilities and develop novel therapeutics based on this scaffold.

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole core. Subsequent functionalization steps introduce the benzenesulfonyl and brominated benzoate groups via sulfonylation and halogenation reactions, respectively. These synthetic strategies underscore the importance of precision and optimization in achieving high yields and purity levels.

In conclusion, 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-bromobenzoate (CAS No. 851092-61-0) represents a compelling example of how structural complexity can be leveraged to develop bioactive molecules with significant therapeutic potential. Its multifaceted applications in modulating PPIs, inflammatory pathways, and neurotransmitter systems make it a cornerstone of modern chemical biology research. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly vital role in shaping future drug discovery efforts.

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